Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate
Description
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is an organic compound with the molecular formula C10H12O6S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Properties
CAS No. |
118851-98-2 |
|---|---|
Molecular Formula |
C10H12O6S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate |
InChI |
InChI=1S/C10H12O6S/c1-13-5-6(14-2)8(10(12)16-4)17-7(5)9(11)15-3/h1-4H3 |
InChI Key |
MYIOAWSCCLRJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC(=C1OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate typically involves the reaction of 2,5-dimethyl dicarboxylate-3,4-sodium thiophene diol with dimethyl sulfate in an organic solvent under heating conditions. This reaction yields this compound . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiol derivatives.
Scientific Research Applications
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT), which are used in organic electronics.
Materials Science: The compound is used in the development of electroactive materials for applications such as sensors and actuators.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate in its applications primarily involves its ability to participate in π-conjugated systems. This allows it to facilitate electron transfer processes, making it valuable in the synthesis of conductive polymers like PEDOT . The molecular targets and pathways involved are related to its interaction with other molecules in the formation of these polymers.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A similar compound used in the synthesis of PEDOT.
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Another derivative of thiophene with different functional groups.
Uniqueness
Dimethyl 3,4-dimethoxythiophene-2,5-dicarboxylate is unique due to its specific functional groups, which allow for versatile chemical reactions and applications in organic electronics and materials science. Its ability to form conductive polymers distinguishes it from other thiophene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
